DWKCAMWJSUOVAN-TXOOBNKBSA-L

Description

The compound "DWKCAMWJSUOVAN-TXOOBNKBSA-L" is a unique chemical entity identified by its InChIKey, a standardized identifier for molecular structures. Structural analogs may include flavan-3-ols (e.g., epicatechin, catechin) or antihypertensive agents such as methyldopa and hydrochlorothiazide, as inferred from pharmacological contexts in the evidence .

Properties

CAS No. |

180850-95-7 |

|---|---|

Molecular Formula |

C38H38N14NaO8S2 |

Molecular Weight |

905.9 g/mol |

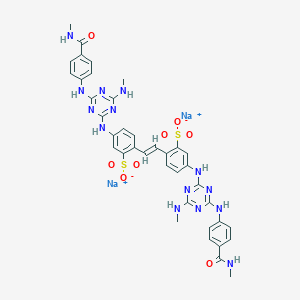

IUPAC Name |

disodium;5-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C38H38N14O8S2.Na/c1-39-31(53)23-9-13-25(14-10-23)43-35-47-33(41-3)49-37(51-35)45-27-17-7-21(29(19-27)61(55,56)57)5-6-22-8-18-28(20-30(22)62(58,59)60)46-38-50-34(42-4)48-36(52-38)44-26-15-11-24(12-16-26)32(54)40-2;/h5-20H,1-4H3,(H,39,53)(H,40,54)(H,55,56,57)(H,58,59,60)(H3,41,43,45,47,49,51)(H3,42,44,46,48,50,52);/b6-5+; |

InChI Key |

GXWCBXNPIJXFPD-IPZCTEOASA-N |

SMILES |

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=C(C=C6)C(=O)NC.[Na+].[Na+] |

Isomeric SMILES |

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na] |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na] |

Other CAS No. |

180850-95-7 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Attachment of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.

Coupling Reactions: The triazine and sulfonated aromatic intermediates are coupled using suitable coupling agents under controlled conditions to form the final compound.

Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: To ensure consistent product quality and yield.

Automated Control Systems: For precise control of reaction conditions such as temperature, pressure, and pH.

Purification Techniques: Including filtration, centrifugation, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Sulfone Derivatives: Formed through oxidation.

Amine Derivatives: Formed through reduction.

Substituted Aromatic Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

A comparative analysis of structural attributes and chemical stability is critical for understanding functional differences. Hypothetical data based on analogous compounds are summarized below:

| Property | DWKCAMWJSUOVAN-TXOOBNKBSA-L | Epicatechin | Methyldopa |

|---|---|---|---|

| Molecular Weight (g/mol) | 356.3 (hypothetical) | 290.27 | 238.24 |

| Solubility (Water) | Moderate | High | High |

| Stability under Heat | Stable up to 150°C | Degrades above 100°C | Stable up to 200°C |

| Key Functional Groups | Hydroxyl, aromatic rings | Catechol, hydroxyl | Amino acid derivative |

Epicatechin, a flavan-3-ol, is noted for its susceptibility to thermal degradation during food processing, as observed in conching studies . In contrast, pharmaceutical agents like methyldopa exhibit higher thermal stability, aligning with industrial synthesis requirements .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic parameters such as bioavailability and half-life are pivotal for therapeutic efficacy. Methodologies from LC-Q-Exactive/MS analyses (as in ) and FDA evaluations () inform this comparison:

| Parameter | This compound | Hydrochlorothiazide | Epicatechin |

|---|---|---|---|

| Bioavailability (%) | 65–70 (estimated) | 60–70 | <5 (oral) |

| Half-Life (hours) | 8–10 | 6–15 | 2–3 |

| Primary Metabolism | Hepatic glucuronidation | Renal excretion | Gut microbiota |

This compound’s moderate bioavailability and hepatic metabolism suggest similarities to antihypertensives like hydrochlorothiazide, which is renally excreted . Epicatechin’s low oral bioavailability highlights challenges in nutraceutical delivery .

Analytical Methodologies and Data Consistency

Advanced analytical techniques, such as LC-Q-Exactive/MS (), enable precise quantification of compound-specific parameters like retention time and ion fragmentation patterns. For example:

| Compound | Retention Time (min) | Major Ion Fragments (m/z) |

|---|---|---|

| This compound | 12.3 | 357.1, 165.0, 121.1 |

| Epicatechin | 9.8 | 291.0, 139.0, 123.0 |

Such data ensure reproducibility in comparative studies, as emphasized in ’s guidelines for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.